molecular formula C19H22N2O4 B2623916 4-{[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]oxy}pyridine CAS No. 2034251-76-6

4-{[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]oxy}pyridine

Cat. No.: B2623916
CAS No.: 2034251-76-6
M. Wt: 342.395
InChI Key: CHRIUFGONICDSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]oxy}pyridine is a complex organic compound that features a piperidine ring substituted with a 3,5-dimethoxybenzoyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]oxy}pyridine typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]oxy}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully saturated piperidine derivatives.

Scientific Research Applications

4-{[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]oxy}pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]oxy}pyridine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For instance, it could inhibit glycine transporter 1 (GlyT1), which is a strategy investigated for the treatment of schizophrenia .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]oxy}pyridine is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for the development of new therapeutic agents and materials.

Properties

IUPAC Name

(3,5-dimethoxyphenyl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-23-17-11-14(12-18(13-17)24-2)19(22)21-9-5-16(6-10-21)25-15-3-7-20-8-4-15/h3-4,7-8,11-13,16H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRIUFGONICDSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)OC3=CC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.